5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
The synthesis of 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. The reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Scientific Research Applications
5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing TRK inhibitors, which are important in cancer treatment.
Antimicrobial Research: Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to cell proliferation and differentiation due to its interaction with tropomyosin receptor kinases (TRKs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By inhibiting TRKs, this compound can potentially prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
These compounds share the pyrazolo[3,4-b]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the 3-chlorobenzyl, 6-methyl, and 2-phenyl groups in 5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione contributes to its distinct properties and potential as a therapeutic agent.
Properties
Molecular Formula |
C20H16ClN3O2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C20H16ClN3O2/c1-12-16(11-13-6-5-7-14(21)10-13)18(25)17-19(22-12)23-24(20(17)26)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H2,22,23,25) |
InChI Key |
AGBREWYSFIEQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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